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Compound of Interest

Compound Name: 1-(6-Chloropyridin-2-yl)piperazine

Cat. No.: B1586938

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: Properties, Synthesis,
and Applications

Introduction

1-(6-Chloropyridin-2-yl)piperazine is a heterocyclic compound of significant interest in the
fields of medicinal chemistry and pharmaceutical development. Its structure, which combines a
reactive chloropyridine moiety with a versatile piperazine ring, makes it a valuable intermediate
and building block for the synthesis of complex bioactive molecules.[1][2] Researchers
frequently utilize this compound in the design of novel therapeutic agents, particularly those
targeting the central nervous system.[1] The piperazine scaffold is a well-established
pharmacophore known to improve aqueous solubility and provide a key interaction point with
biological targets, while the chloropyridine ring offers a site for further chemical modification.[3]

[4]

This technical guide provides a comprehensive overview of the core chemical properties,
analytical characterization, synthesis, reactivity, and applications of 1-(6-Chloropyridin-2-
yl)piperazine. It is intended for researchers, chemists, and drug development professionals
who require a detailed understanding of this important chemical entity.

Physicochemical and Structural Properties

The fundamental properties of 1-(6-Chloropyridin-2-yl)piperazine are summarized below.
These characteristics are foundational for its handling, storage, and application in chemical
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synthesis.
Caption: Chemical structure of 1-(6-Chloropyridin-2-yl)piperazine.

Table 1: Core Physicochemical Properties

Property Value Reference
CAS Number 87394-54-5 [21][5]
Molecular Formula CoH12CINs [1][5]
Molecular Weight 197.67 g/mol [1]
Appearance Off-white to yellow powder [1]

Melting Point 40-46 °C [1]

Purity >92% (HPLC) [1]

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment |[1][6] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 1-(6-Chloropyridin-2-yl)piperazine requires a suite of
analytical techniques. The expected spectroscopic data, based on its structure and analysis of
similar compounds, are detailed below.[7][8]

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. 6.5-
8.0 ppm). The coupling patterns (doublets and triplets) will be characteristic of a 2,6-
disubstituted pyridine ring.

o Piperazine Protons: Two sets of broad signals are expected in the aliphatic region. The
protons attached to the carbon adjacent to the pyridine ring (C-NAr) will appear more
downfield (approx. 3.5-3.8 ppm) compared to the protons on the carbons adjacent to the
secondary amine (C-NH) (approx. 2.9-3.2 ppm). The N-H proton will likely appear as a
broad singlet that can exchange with D20.[7]
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e 13C NMR Spectroscopy:

o The spectrum should display nine distinct carbon signals. Aromatic carbons of the pyridine
ring will resonate in the downfield region (approx. 110-160 ppm). The piperazine carbons
will appear in the upfield region (approx. 45-55 ppm).[9]

e Mass Spectrometry (MS):

o The mass spectrum will show a molecular ion peak (M*) at m/z 197. A characteristic
(M+2)* peak at m/z 199 will also be present with approximately one-third the intensity of
the M+ peak, which is indicative of the presence of a single chlorine atom.

o Fourier-Transform Infrared (FT-IR) Spectroscopy:

o N-H Stretch: A moderate absorption band around 3300-3250 cm~1 corresponding to the
secondary amine.[7]

o C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm~1, while aliphatic C-H
stretches from the piperazine ring will be observed just below 3000 cm~1.

o C=C and C=N Stretch: Aromatic ring vibrations are expected in the 1600-1450 cm~1
region.

Caption: General analytical workflow for identity and purity verification.

Synthesis and Purification Protocol

1-(6-Chloropyridin-2-yl)piperazine is typically synthesized via a nucleophilic aromatic
substitution reaction. The following protocol is a representative method adapted from
procedures for similar isomers.[10]

Reaction Scheme: 2,6-Dichloropyridine + Piperazine — 1-(6-Chloropyridin-2-yl)piperazine

Experimental Protocol

o Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling point
solvent (e.g., N,N-Dimethylformamide or n-Butanol) in a round-bottom flask, add an excess
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of piperazine (3.0-5.0 eq). The excess piperazine acts as both the nucleophile and the base
to neutralize the HCI byproduct.

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete
within 12-24 hours.

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract
with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). The organic
layers are combined.

Washing: Wash the combined organic layers with brine to remove the excess piperazine and
solvent.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
the crude product.

Purification: The crude material is purified by flash column chromatography on silica gel,
using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent
system, to afford the pure 1-(6-Chloropyridin-2-yl)piperazine as an off-white or yellow
solid.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1586938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants:
2,6-Dichloropyridine
Piperazine (excess)
Solvent (e.g., DMF)

Heat to 100-120°C
(12-24h)

Aqueous Work-up
& Solvent Extraction

:

Column Chromatography

Pure 1-(6-Chloropyridin-2-yl)piperazine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(6-Chloropyridin-2-yl)piperazine.

Reactivity and Chemical Applications

The molecule's utility stems from the distinct reactivity of its two core components: the
piperazine ring and the chloropyridine moiety.

¢ Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and basic.[11]
This site is readily functionalized through:

o N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

o N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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o Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent.

o Buchwald-Hartwig or Ullmann Coupling: To form N-aryl bonds.

o Chloropyridine Moiety: The chlorine atom at the 6-position of the pyridine ring can act as a
leaving group in nucleophilic aromatic substitution (SnAr) reactions.[12] This allows for the
introduction of various nucleophiles (e.g., amines, thiols, alkoxides), further diversifying the
molecular structure.

This dual reactivity makes 1-(6-Chloropyridin-2-yl)piperazine an ideal scaffold for creating
libraries of compounds for drug discovery screening.[1]

1-(6-Chloropyridin-2-yl)piperazine
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Caption: Role as a scaffold for generating diverse chemical libraries.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally
available, data from structurally related chloropyridine and piperazine compounds can inform
safe handling practices. Piperazine itself is known to be corrosive and a sensitizer.[13] Related
chloropyridinyl piperazines are classified as irritants.[14]
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Table 2: GHS Hazard Information (Inferred)

Hazard Class Precautionary Statement Pictogram

o H315: Causes skin
Skin Irritation o |
irritation.[14]

o H319: Causes serious eye
Eye Irritation o |
irritation.[14]

| Respiratory Irritation | H335: May cause respiratory irritation.[14] | | |

Handling and Storage Recommendations

» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and
chemical safety goggles.[14][15]

» Handling: Avoid breathing dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and
clothing. Wash hands thoroughly after handling.[15]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
substances.[1][14] Recommended storage is at refrigerated temperatures (0-8 °C).[1]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[14][15]

Conclusion

1-(6-Chloropyridin-2-yl)piperazine is a cornerstone intermediate in modern medicinal
chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct
sites, and established synthetic routes make it a highly valuable tool for drug discovery. A
thorough understanding of its chemical characteristics, analytical profile, and safe handling
procedures is essential for any scientist or researcher aiming to leverage this versatile scaffold
in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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